molecular formula C11H14F3N B13604944 n-Methyl-2-(4-(trifluoromethyl)phenyl)propan-1-amine

n-Methyl-2-(4-(trifluoromethyl)phenyl)propan-1-amine

Cat. No.: B13604944
M. Wt: 217.23 g/mol
InChI Key: QZYZNKYKMZVQNK-UHFFFAOYSA-N
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Description

n-Methyl-2-(4-(trifluoromethyl)phenyl)propan-1-amine is a chemical compound known for its unique structural features and significant applications in various fields. The presence of a trifluoromethyl group in its structure imparts distinct chemical properties, making it valuable in pharmaceutical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-2-(4-(trifluoromethyl)phenyl)propan-1-amine typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by reduction and amination steps. The reaction conditions often require the use of catalysts such as aluminum chloride for the acylation and reducing agents like lithium aluminum hydride for the reduction step .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

n-Methyl-2-(4-(trifluoromethyl)phenyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride can be used.

    Substitution: Halogenation reactions using reagents like bromine are typical.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as halogenated or hydroxylated products .

Scientific Research Applications

n-Methyl-2-(4-(trifluoromethyl)phenyl)propan-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of n-Methyl-2-(4-(trifluoromethyl)phenyl)propan-1-amine involves its interaction with specific molecular targets. In the case of its use as an antidepressant, it functions by inhibiting the reuptake of serotonin, thereby increasing its availability in the synaptic cleft. This action is mediated through its binding to the serotonin transporter .

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: An antidepressant with a similar structure but different pharmacological profile.

    Paroxetine: Another selective serotonin reuptake inhibitor with distinct chemical properties.

Uniqueness

n-Methyl-2-(4-(trifluoromethyl)phenyl)propan-1-amine is unique due to its trifluoromethyl group, which imparts increased lipophilicity and metabolic stability compared to other similar compounds .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H14F3N

Molecular Weight

217.23 g/mol

IUPAC Name

N-methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine

InChI

InChI=1S/C11H14F3N/c1-8(7-15-2)9-3-5-10(6-4-9)11(12,13)14/h3-6,8,15H,7H2,1-2H3

InChI Key

QZYZNKYKMZVQNK-UHFFFAOYSA-N

Canonical SMILES

CC(CNC)C1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

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